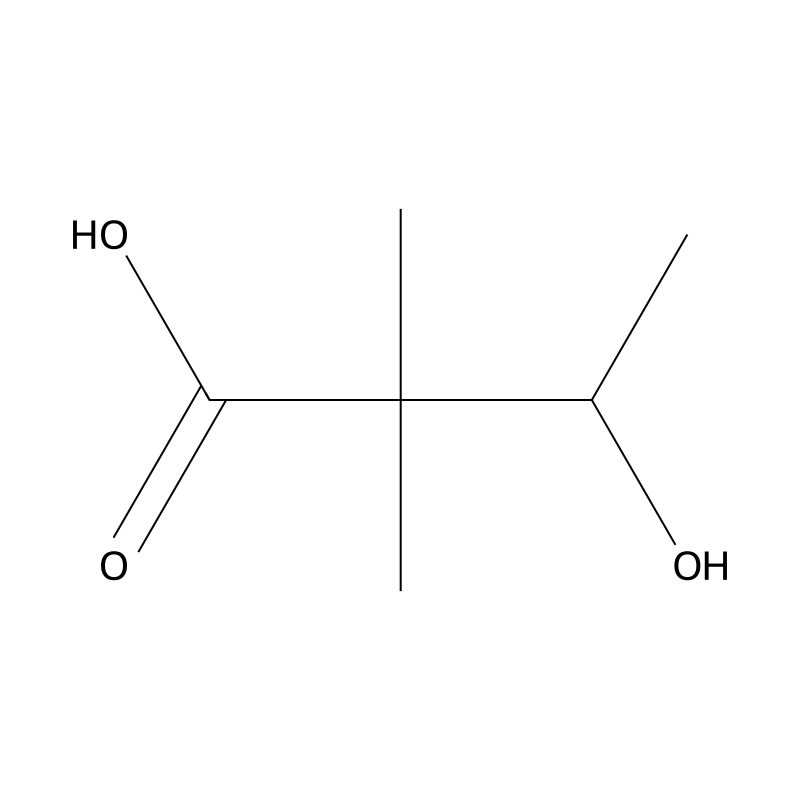

3-Hydroxy-2,2-dimethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Properties:

3-Hydroxy-2,2-dimethylbutanoic acid, also known as 3-hydroxy-2,2-dimethylbutyric acid, is a monocarboxylic acid with the chemical formula C6H12O3 and a molecular weight of 132.16 g/mol. It is a white, crystalline solid that is soluble in water and methanol. PubChem, 3-Hydroxy-2,2-dimethylbutanoic acid: )

Potential Roles in Biological Systems:

While the specific biological functions of 3-Hydroxy-2,2-dimethylbutanoic acid remain under investigation, research suggests potential roles in various areas:

- Metabolism: Studies have identified 3-Hydroxy-2,2-dimethylbutanoic acid as a metabolite of certain drugs and naturally occurring compounds in rats. Ambeed, 29269-83-8|3-Hydroxy-2,2-dimethylbutanoic acid: This suggests it may play a role in the breakdown and processing of these substances within the body.

Current Research:

- Understanding drug metabolism: Researching the role of 3-Hydroxy-2,2-dimethylbutanoic acid in the breakdown of specific drugs could contribute to the development of more efficient and effective medications.

- Exploring its physiological functions: Further studies are needed to elucidate the potential physiological roles of 3-Hydroxy-2,2-dimethylbutanoic acid within the body. This could lead to a better understanding of various biological processes and potential applications in health research.

3-Hydroxy-2,2-dimethylbutanoic acid is a branched-chain hydroxy acid with the molecular formula and a molecular weight of 132.16 g/mol. It is characterized by a hydroxyl group at the 3-position and two methyl groups at the 2-position, which contribute to its unique chemical properties. This compound is known for its role in various biochemical pathways, particularly in the metabolism of fatty acids and branched-chain amino acids, influencing cellular processes and metabolic functions .

- Oxidation: The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) serve as reducing agents.

- Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products- Oxidation: Produces 3-oxo-2,2-dimethylbutanoic acid or 3-carboxy-2,2-dimethylbutanoic acid.

- Reduction: Yields 3-hydroxy-2,2-dimethylbutanol.

- Substitution: Forms various substituted derivatives depending on the reagent used.

- Oxidation: Produces 3-oxo-2,2-dimethylbutanoic acid or 3-carboxy-2,2-dimethylbutanoic acid.

- Reduction: Yields 3-hydroxy-2,2-dimethylbutanol.

- Substitution: Forms various substituted derivatives depending on the reagent used.

3-Hydroxy-2,2-dimethylbutanoic acid exhibits significant biological activity:

- Metabolic Role: It plays a crucial role in fatty acid metabolism and the metabolism of branched-chain amino acids. The compound interacts with various enzymes, including dehydrogenases and transferases, facilitating its conversion into other metabolites.

- Cellular Effects: The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. It may affect the expression of genes involved in lipid metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it may inhibit certain dehydrogenases, affecting fatty acid oxidation. Its localization within cells is primarily in the cytoplasm and mitochondria, where it participates in metabolic processes.

Synthetic Routes

3-Hydroxy-2,2-dimethylbutanoic acid can be synthesized through several methods:

- Cyanohydrin Synthesis: This method involves synthesizing the compound from 3-hydroxy-3-methyl-2-butanone using cyanohydrin synthesis techniques.

- Oxidation of 2,2-Dimethylbutanoic Acid: Another common route is through the reaction of 2,2-dimethylbutanoic acid with an oxidizing agent to introduce the hydroxyl group at the 3-position.

Industrial Production Methods

In industrial settings, large-scale production typically involves robust oxidation reactions using controlled conditions to ensure high yield and purity of the final product.

3-Hydroxy-2,2-dimethylbutanoic acid finds applications in various fields:

- Biochemical Research: It is used in studies related to fatty acid metabolism and enzyme interactions.

- Pharmaceuticals: Its unique structure makes it a candidate for drug development targeting metabolic disorders.

- Nutritional Supplements: Due to its role in energy metabolism, it is explored as an ingredient in dietary supplements aimed at enhancing athletic performance .

Research on interaction studies indicates that 3-Hydroxy-2,2-dimethylbutanoic acid interacts with several enzymes involved in metabolic pathways. These interactions can alter enzyme activity and influence metabolic rates. Understanding these interactions is crucial for elucidating its potential therapeutic effects in metabolic diseases.

Similar Compounds- 2-Hydroxy-2-methylbutanoic Acid

- Structure: Hydroxyl group at position 2.

- Unique Feature: Lacks additional methyl groups compared to 3-hydroxy-2,2-dimethylbutanoic acid.

- 3-Hydroxy-2-methylbutanoic Acid

- Structure: Hydroxyl group at position 3 with one methyl group.

- Unique Feature: Less branched than 3-hydroxy-2,2-dimethylbutanoic acid.

- 2,2-Dimethyl-3-hydroxybutanoic Acid

- Structure: Similar branching but different positioning of functional groups.

- Unique Feature: Different arrangement leads to distinct biochemical properties.

Uniqueness of 3-Hydroxy-2,2-Dimethylbutanoic Acid

- Structure: Hydroxyl group at position 2.

- Unique Feature: Lacks additional methyl groups compared to 3-hydroxy-2,2-dimethylbutanoic acid.

- Structure: Hydroxyl group at position 3 with one methyl group.

- Unique Feature: Less branched than 3-hydroxy-2,2-dimethylbutanoic acid.

- Structure: Similar branching but different positioning of functional groups.

- Unique Feature: Different arrangement leads to distinct biochemical properties.

The uniqueness of 3-hydroxy-2,2-dimethylbutanoic acid lies in its specific structural features—two methyl groups at the 2-position and a hydroxyl group at the 3-position—resulting in distinct chemical and physical properties that enhance its utility in research and industrial applications .

Molecular Structure and Conformational Analysis

3-Hydroxy-2,2-dimethylbutanoic acid possesses the molecular formula C₆H₁₂O₃ with a molecular weight of 132.16 grams per mole [1] [6] [9]. The compound features a carboxylic acid functional group (-COOH) attached to a quaternary carbon center at position 2, which bears two methyl substituents [1] [21]. The hydroxyl group is positioned at carbon 3, creating a branched-chain hydroxy acid structure .

The International Union of Pure and Applied Chemistry name for this compound is 3-hydroxy-2,2-dimethylbutanoic acid, with the InChI identifier InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9) [6] [21]. The canonical Simplified Molecular Input Line Entry System representation is CC(O)C(C)(C)C(O)=O [1] [6].

Conformational analysis reveals that the molecule adopts specific three-dimensional arrangements due to the presence of both the quaternary carbon center and the hydroxyl group [7]. The two methyl groups at position 2 create steric hindrance that influences the overall molecular conformation [39]. Computational studies suggest that the hydroxyl group can participate in intramolecular hydrogen bonding with the carboxyl oxygen, stabilizing certain conformational states [40].

Stereochemistry and Isomeric Forms

(3R)-3-Hydroxy-2,2-dimethylbutanoic acid

The compound contains one chiral center at carbon 3, where the hydroxyl group is attached [5] [23]. This stereogenic center gives rise to two possible enantiomers: the (3R) and (3S) configurations [22]. The (3R)-3-hydroxy-2,2-dimethylbutanoic acid represents one of these stereoisomeric forms, characterized by the specific spatial arrangement of substituents around the chiral carbon [22].

Stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, methyl substituent, and the quaternary carbon-containing chain are ranked according to atomic number and connectivity . The absolute configuration significantly influences the compound's biological activity and chemical reactivity [24].

Racemic Mixtures and Resolution

In synthetic preparations, 3-hydroxy-2,2-dimethylbutanoic acid often exists as a racemic mixture containing equal proportions of both (3R) and (3S) enantiomers [24]. Resolution of these racemic mixtures can be achieved through various methods including kinetic resolution using chiral catalysts [24].

Asymmetric synthesis approaches have been developed to obtain enantiomerically pure forms of the compound [22]. These methods utilize chiral auxiliaries or asymmetric catalysis to selectively produce one enantiomer over the other [24]. The selectivity factors in kinetic resolution studies have reached values exceeding 250, demonstrating highly efficient separation of the enantiomers [24].

Physical Properties

Melting Point and Crystalline Structure

The melting point of 3-hydroxy-2,2-dimethylbutanoic acid has been reported as 30-34°C [10] [15]. The compound typically exists as a powder or crystalline solid at room temperature [15]. The relatively low melting point reflects the molecular size and intermolecular forces present in the solid state.

Crystallographic analysis reveals that the molecules form specific packing arrangements in the solid state, influenced by hydrogen bonding between carboxyl groups and hydroxyl functionalities [7]. The crystal structure exhibits hydrogen bonding motifs that contribute to the overall stability of the crystalline form [7].

Boiling Point (241.5°C at 760 mmHg)

The boiling point of 3-hydroxy-2,2-dimethylbutanoic acid is 241.5°C at standard atmospheric pressure (760 mmHg) [9]. This relatively high boiling point compared to simple alkyl carboxylic acids reflects the presence of both hydroxyl and carboxyl functional groups, which participate in extensive hydrogen bonding [9].

The elevated boiling point indicates strong intermolecular interactions that must be overcome during the liquid-to-vapor phase transition [17]. Comparison with structurally related compounds shows that the presence of the tertiary carbon center and hydroxyl group significantly influences the thermal properties [12].

Density (1.1g/cm³)

The density of 3-hydroxy-2,2-dimethylbutanoic acid is reported as 1.1 grams per cubic centimeter [9] [17]. This value is consistent with other hydroxy carboxylic acids and reflects the molecular packing efficiency in the liquid state [27].

The density measurement provides important information for volumetric calculations and indicates that the compound is denser than water [9]. This physical property is relevant for separation processes and formulation considerations [17].

Refractive Index (1.459)

The refractive index of 3-hydroxy-2,2-dimethylbutanoic acid is 1.459 [9] [17]. This optical property reflects the compound's ability to bend light and is related to its molecular polarizability and electron density distribution [19].

The refractive index value falls within the typical range for organic carboxylic acids and provides a useful physical constant for compound identification and purity assessment [19]. This parameter is particularly valuable in analytical chemistry applications [9].

Flash Point (114.1°C)

The flash point of 3-hydroxy-2,2-dimethylbutanoic acid is 114.1°C [9] [17]. This temperature represents the lowest point at which the compound produces sufficient vapor to form an ignitable mixture with air under standard testing conditions [17].

The relatively high flash point indicates that the compound has low volatility at ambient temperatures and poses reduced fire hazards compared to more volatile organic compounds [9]. This property is important for safe handling and storage considerations [17].

Vapor Pressure (0.00616 mmHg at 25°C)

At 25°C, 3-hydroxy-2,2-dimethylbutanoic acid exhibits a vapor pressure of 0.00616 mmHg [9] [17]. This low vapor pressure confirms the compound's low volatility at room temperature [9].

The minimal vapor pressure indicates that the compound will have limited evaporation under normal atmospheric conditions [17]. This property influences environmental fate, workplace exposure potential, and analytical sample preparation procedures [9].

Chemical Properties

Acid-Base Characteristics

3-Hydroxy-2,2-dimethylbutanoic acid exhibits typical carboxylic acid behavior with acidic properties arising from the carboxyl functional group [27] [32]. The compound can donate a proton from the carboxyl group, forming the corresponding carboxylate anion [32].

The acid dissociation constant (pKa) for carboxylic acids typically ranges from 3 to 5 [32] [34]. Based on structural similarity to other hydroxy carboxylic acids, the pKa of 3-hydroxy-2,2-dimethylbutanoic acid is estimated to be approximately 3.9 [27]. The presence of the hydroxyl group and branched alkyl substituents influences the acidity through inductive effects [32].

The compound undergoes typical acid-base reactions, including neutralization with bases to form salts [31]. The carboxylate form exhibits different solubility characteristics compared to the neutral acid form [32].

Functional Group Reactivity

The molecule contains two reactive functional groups: the carboxyl group and the hydroxyl group [33] [35]. The carboxyl functionality can participate in esterification reactions with alcohols to form esters [13] [36]. These reactions typically require acid catalysis or activating agents [35].

The hydroxyl group at position 3 can undergo typical alcohol reactions including oxidation to form ketones or aldehydes [28] [35]. The secondary alcohol nature of this hydroxyl group makes it susceptible to oxidation by various reagents including chromium-based oxidants [35].

Both functional groups can participate in condensation reactions and serve as sites for chemical modification [33]. The alpha-hydroxy acid structure classifies this compound within a group known for specific biological and chemical reactivity patterns [33].

Hydrogen Bonding Capabilities

3-Hydroxy-2,2-dimethylbutanoic acid possesses significant hydrogen bonding capabilities due to the presence of both hydroxyl and carboxyl functional groups [40]. The compound can act as both a hydrogen bond donor and acceptor [33].

Intramolecular hydrogen bonding can occur between the hydroxyl group and the carboxyl oxygen, stabilizing specific molecular conformations [37] [40]. This internal hydrogen bonding influences the compound's physical properties and reactivity [40].

Intermolecular hydrogen bonding occurs in both liquid and solid phases, contributing to the relatively high boiling point and specific crystal packing arrangements [40]. These interactions play crucial roles in determining solubility patterns and phase behavior [33].

Solubility Profile

| Solvent Type | Solubility Characteristics |

|---|---|

| Water | Moderate solubility due to hydrogen bonding capabilities [29] [33] |

| Polar Organic Solvents | Good solubility in methanol and ethanol [16] |

| Nonpolar Solvents | Limited solubility in hydrocarbons [29] |

The solubility profile of 3-hydroxy-2,2-dimethylbutanoic acid reflects its dual hydrophilic and hydrophobic character [29]. The carboxyl and hydroxyl groups provide hydrophilic character through hydrogen bonding with polar solvents [33]. Conversely, the branched alkyl portion contributes hydrophobic character [29].

Water solubility is enhanced by the ability of both functional groups to form hydrogen bonds with water molecules [33]. The compound shows increased solubility in polar organic solvents such as methanol compared to water [16]. The branched nature of the alkyl chain reduces water solubility compared to linear analogues [29].